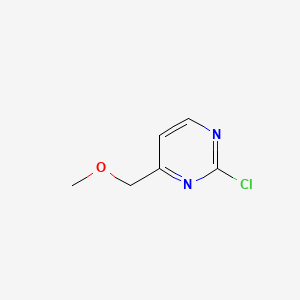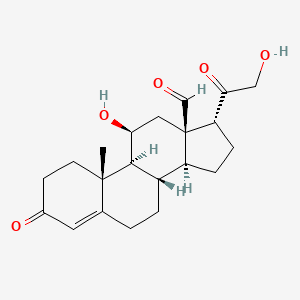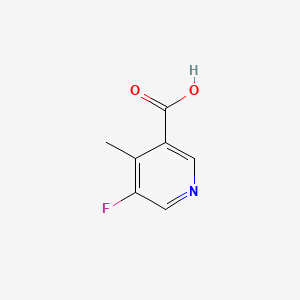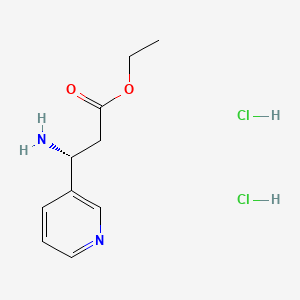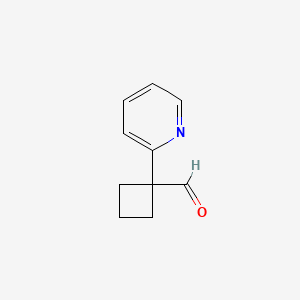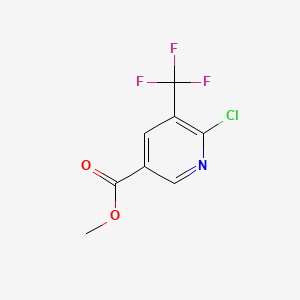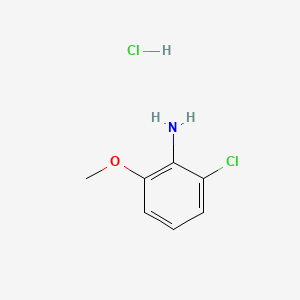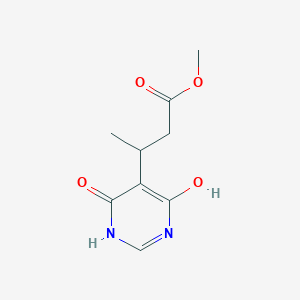
4-(Methoxymethyl)cyclohexan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Industrial Applications
Cyclohexene oxidation is a critical chemical reaction with various industrial applications, leading to products like cyclohexanol and cyclohexanone. These are key intermediates in the production of nylon and other polymers. Controlled oxidation processes that selectively target specific products are valuable in both academic and industrial settings. Recent advances in catalytic oxidation have emphasized the significance of selecting appropriate oxidants for cyclohexene to achieve desired outcomes, highlighting the potential for 4-(methoxymethyl)cyclohexan-1-one derivatives in facilitating these processes (Cao et al., 2018).
Hydrogen Storage and Delivery
Organic liquid phase hydrogen carriers present a promising avenue for hydrogen storage and delivery, with cycloalkanes being identified as potential candidates. Among these, methylcyclohexane has been noted for its suitability based on criteria like physical properties, environmental safety, and cost-effectiveness. This highlights the potential role of this compound derivatives in enhancing the development of efficient and clean catalysts for cyclohexane oxidation, which is pivotal for hydrogen storage and delivery technologies (Bourane et al., 2016).
Biomass Conversion to Valuable Chemicals
The conversion of plant biomass into furan derivatives represents a sustainable pathway to access a new generation of polymers, functional materials, and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, have been spotlighted as platform chemicals derived from hexose carbohydrates and lignocellulose. The role of compounds like this compound could be instrumental in the development of catalysts and processes for the efficient transformation of biomass into these critical platform chemicals, thereby supporting the chemical industry's shift towards renewable resources (Chernyshev et al., 2017).
Eigenschaften
IUPAC Name |
4-(methoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOQSYRJHFQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-2-[5-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[E]indolium perchlorate](/img/structure/B597039.png)
